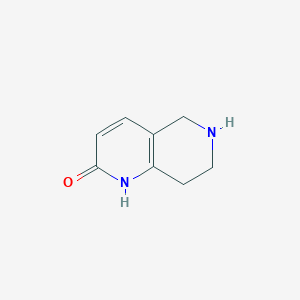

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJJNHQIUYSATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610490 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676994-64-2 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its synthesis, reactivity, and physicochemical characteristics, supported by experimental protocols and spectroscopic data.

Core Chemical Properties

This compound is a bicyclic heterocyclic compound featuring a fused pyridine and dihydropyridinone ring system. Its structure presents opportunities for substitution at various positions, enabling the modulation of its chemical and biological properties. The hydrochloride salt of this compound is commercially available (CAS 1211505-91-7), indicating its stability and utility as a synthetic intermediate.[1][2]

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | Calculated |

| Molecular Formula (HCl salt) | C₈H₁₁ClN₂O | |

| Molecular Weight (HCl salt) | 186.64 g/mol |

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes. While a specific protocol for the unsubstituted title compound is not detailed in the provided search results, methods for analogous structures provide a blueprint for its preparation. Key strategies include the Pictet-Spengler reaction, cobalt-catalyzed [2+2+2] cyclizations, and multi-step syntheses involving Heck-type vinylations and enantioselective transfer hydrogenations.[3][4] A general review of synthetic approaches to 1,6-naphthyridin-2(1H)-ones highlights methods starting from either a preformed pyridine or a preformed pyridone ring.[4][5]

One relevant approach involves the asymmetric synthesis of a derivative, which provides detailed experimental conditions that can be adapted.[3]

Illustrative Synthetic Workflow for a Substituted Analog:

The following workflow describes the synthesis of a key intermediate in the preparation of the RORγt inverse agonist TAK-828F, which shares the core tetrahydronaphthyridine scaffold.[3]

Caption: Synthetic workflow for a key tetrahydronaphthyridine intermediate.

Experimental Protocol: Ammonia-Mediated One-Pot Hydroamination/Cyclization of a Vinylpyridine Precursor [3]

A 120 mL autoclave vessel is charged with the vinylpyridine intermediate (e.g., compound 19 in the cited literature, 2.0 g, 9.7 mmol), butylated hydroxytoluene (BHT, 80 mg), and dry methanol (80 mL). The resulting mixture is stirred at room temperature under an ammonia pressure of 0.30 MPa for 2 hours. The vessel is then sealed and heated to 60°C for 6 hours. After cooling to room temperature, the reaction mixture is concentrated. The product, a dihydronaphthyridine derivative, can then be isolated and purified, typically achieving yields around 79%.[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation [3]

A round-bottom flask is charged with the dihydronaphthyridine intermediate (e.g., compound 17, 2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and a ruthenium catalyst such as chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol) in acetonitrile (50 mL). The mixture is stirred at 35°C for 24 hours under a continuous nitrogen flow. The reaction is then quenched with aqueous citric acid and extracted with an organic solvent. The resulting tetrahydronaphthyridine product is isolated from the organic phase.

Spectroscopic Characterization

Detailed spectroscopic data for the unsubstituted this compound is not available in the provided search results. However, data for closely related precursors and derivatives can be used for comparative analysis.

Table of Spectroscopic Data for Related Compounds:

| Compound | 1H NMR (Solvent, Freq.) | 13C NMR (Solvent, Freq.) | HRMS (m/z) | Reference |

| Pyridinyl-2-oxoacetamide (23) | (DMSO-d₆, 500 MHz) δ 8.37 (bs, 1H), 8.13 (d, J = 8.5 Hz, 1H), 8.02 (bs, 1H), 7.00 (d, J = 8.5 Hz, 1H), 3.96 (s, 3H) | (DMSO-d₆, 126 MHz) δ 226.3, 202.7, 202.2, 184.7, 181.1, 160.2, 147.1, 92.2 | [M+H]⁺ calcd. for C₈H₇ClN₂O₃ 215.0202, found 215.0218 | [6] |

| Methyl 2-(2-chloro-6-methoxy-3-pyridinyl)-2-oxoacetate (intermediate for 19) | (DMSO-d₆, 500 MHz) δ 8.32 (brs, 1H), 8.03 (d, J = 8.7 Hz, 1H), 7.99 (bs, 1H), 7.39 (dd, J = 10.6, 16.7 Hz, 1H), 6.87 (d, J = 8.7 Hz, 1H), 6.53 (dd, J = 2.2, 16.7 Hz, 1H), 5.65 (dd, J = 2.2, 10.6 Hz, 1H), 3.99 (s, 3H) | (DMSO-d₆, 126 MHz) δ 191.2, 166.5, 164.2, 153.9, 142.6, 132.9, 122.6, 120.9, 109.6, 53.5 | [M+H]⁺ calcd. for C₁₀H₁₀N₂O₃ 207.0758, found 207.0764 | [1] |

| (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16) | (DMSO-d₆, 500 MHz) δ 7.59 (d, J = 8.5 Hz, 1H), 7.52 (bs, 1H), 7.19 (bs, 1H), 6.60 (d, J = 8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H), 3.03–3.12 (m, 1H), 2.83–2.97 (m, 2H), 2.58–2.75 (m, 2H) | (DMSO-d₆, 126 MHz) δ 174.8, 162.0, 152.9, 138.7, 123.2, 108.1, 58.6, 53.3, 41.0, 32.6 | [M+H]⁺ calcd. for C₁₀H₁₃N₃O₂ 208.1062, found 208.1081 | [6] |

Reactivity and Further Functionalization

The this compound scaffold offers several sites for chemical modification. The secondary amine at the 6-position is a key site for derivatization, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation. This has been exploited in the generation of compound libraries for drug discovery.[4]

The pyridinone ring can also undergo various transformations. For instance, the carbonyl group can be converted to a leaving group, such as a chloride, to facilitate nucleophilic substitution reactions.

Caption: Potential reactivity pathways of the core scaffold.

Biological Significance and Signaling Pathways

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif in several biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of ligands targeting various receptors.

RORγt Inverse Agonists:

This scaffold is the core of TAK-828F, a potent and selective inverse agonist of the Retinoid-related orphan receptor γt (RORγt).[3] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A and IL-17F. By inhibiting RORγt, compounds like TAK-828F can suppress the inflammatory response, making them promising therapeutic agents for autoimmune diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Caption: Inhibition of the RORγt signaling pathway.

The development of potent and selective RORγt modulators is an active area of research, and the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be a valuable starting point for the design of such molecules. The synthetic accessibility and the possibility for diverse functionalization make it a versatile platform for the development of new therapeutics.

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Structural Elucidation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the spectroscopic data, experimental protocols for characterization, and the logical workflow for confirming the molecular structure.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O.[1] Its structure consists of a dihydropyridinone ring fused to a tetrahydropyridine ring. The core scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[2][3]

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

A [label=""];

B [label=""];

C [label=""];

D [label=""];

E [label=""];

F [label=""];

G [label=""];

H [label=""];

I [label=""];

J [label=""];

K [label=""];

L [label=""];

M [label=""];

N [label=""];

O [label=""];

P [label=""];

Q [label=""];

R [label=""];

S [label=""];

T [label=""];

U [label=""];

V [label=""];

W [label=""];

X [label=""];

// Draw the structure

A -- B [label=""];

B -- C [label=""];

C -- D [label=""];

D -- E [label=""];

E -- A [label=""];

A -- F [label=""];

F -- G [label=""];

G -- H [label=""];

H -- I [label=""];

I -- J [label=""];

J -- F [label=""];

// Add atoms

node [shape=none];

A [label="N", pos="0,1.5!"];

B [label="C", pos="-1.2,0.75!"];

C [label="C", pos="-1.2,-0.75!"];

D [label="C", pos="0,-1.5!"];

E [label="C", pos="1.2,-0.75!"];

F [label="C", pos="1.2,0.75!"];

G [label="C", pos="2.4,1.5!"];

H [label="C", pos="3.6,0.75!"];

I [label="C", pos="3.6,-0.75!"];

J [label="N", pos="2.4,-1.5!"];

K [label="O", pos="0.2,2.5!"];

L [label="H", pos="-0.8,1.8!"];

M [label="H", pos="-2,1.1!"];

N [label="H", pos="-2,-1.1!"];

O [label="H", pos="-0.4,-2.2!"];

P [label="H", pos="0.4,-2.2!"];

Q [label="H", pos="1.6,-1.1!"];

R [label="H", pos="2.2,2.2!"];

S [label="H", pos="4.4,1.1!"];

T [label="H", pos="4.4,-1.1!"];

U [label="H", pos="2.2,-2.2!"];

// Add bonds

A -- K [style=double];

A -- L;

B -- M;

C -- N;

D -- O;

D -- P;

E -- Q;

G -- R;

H -- S;

I -- T;

J -- U;

// Add bond between rings

E -- F [style=double];

}

Figure 2. General synthetic workflow for the target compound.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

-

2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.

3.3 Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass of the molecular ion. This provides confirmation of the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode.

3.4 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Identify characteristic absorption bands for the functional groups present in the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating and confirming the structure of this compound follows a logical progression of experiments and data analysis.

Figure 3. Workflow for structure elucidation.

Potential Biological Signaling Pathway Involvement

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt).[4] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. While the direct interaction of the parent compound with RORγt is not extensively studied, the scaffold represents a promising starting point for the development of RORγt modulators.

Figure 4. Hypothesized signaling pathway involvement.

This guide provides a foundational understanding of the structural elucidation of this compound. The presented data and protocols are essential for the synthesis, characterization, and further development of this important heterocyclic scaffold in medicinal chemistry.

References

- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a concise technical summary of the core physicochemical properties of the heterocyclic compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one. The primary focus is the determination and verification of its molecular formula and molecular weight, which are fundamental parameters in medicinal chemistry and drug development for stoichiometry, structural analysis, and registration. All data is presented in a clear, tabular format for ease of reference.

Core Physicochemical Data

The fundamental physicochemical data for this compound has been determined through computational analysis based on its chemical structure. The structure consists of a dihydropyridinone ring fused to a tetrahydropyridine ring.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are foundational for all further quantitative analysis of this compound. The values are summarized in the table below.

| Parameter | Value | Method |

| Molecular Formula | C₈H₁₀N₂O | Computational |

| Molecular Weight | 150.18 g/mol | Computational |

| Monoisotopic Mass | 150.07931 Da | Computational |

Table 1: Key Molecular Data for this compound.

Computational Methodology

Protocol for Molecular Weight Calculation

Objective: To determine the exact molecular weight of this compound from its molecular formula.

Procedure:

-

Structural Identification: The chemical structure for this compound was defined.

-

Elemental Count: The number of atoms for each element was determined from the structure:

-

Carbon (C): 8

-

Hydrogen (H): 10

-

Nitrogen (N): 2

-

Oxygen (O): 1

-

-

Formula Assembly: The counts were assembled into the molecular formula: C₈H₁₀N₂O.

-

Atomic Weight Summation: The molecular weight was calculated by summing the products of the count of each element and its standard atomic weight.

-

C: 8 * 12.011 u

-

H: 10 * 1.008 u

-

N: 2 * 14.007 u

-

O: 1 * 15.999 u

-

Total (Molecular Weight) = (8 * 12.011) + (10 * 1.008) + (2 * 14.007) + (1 * 15.999) = 150.18 g/mol .

-

Logical Workflow

The process for determining the molecular weight is a direct, linear calculation based on the compound's validated chemical structure. No complex signaling pathways or experimental workflows are relevant to this specific physicochemical parameter. The logical flow is represented below.

Technical Guide: 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (CAS No. 676994-64-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one, with the Chemical Abstracts Service (CAS) registry number 676994-64-2 , is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridines, composed of two fused pyridine rings, are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical synthesis, potential biological activities, and the current landscape of research.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 676994-64-2 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Canonical SMILES | C1CNCC2=CC(=O)NC=C12 |

| Physical Description | Solid (predicted) |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Synthesis and Manufacturing

One notable example from the literature details the asymmetric synthesis of a complex derivative, a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, which features the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[3][4] This multi-step synthesis, while not directly applicable to the unsubstituted parent compound, provides valuable insights into potential synthetic routes and the chemical manipulations that this scaffold can undergo. The key steps in this reported synthesis involved a Pictet-Spengler-type reaction to form the tetrahydronaphthyridine ring system.[3][4]

Another general approach to substituted 5,6,7,8-tetrahydro-1,6-naphthyridines involves cobalt-catalyzed [2+2+2] cyclization reactions.[5][6]

General Synthetic Workflow (Hypothetical)

Based on the available literature for related compounds, a hypothetical synthetic workflow for this compound could involve the following key transformations.

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

The biological activity of the specific compound this compound is not well-documented in publicly accessible literature. However, the broader class of 1,8-naphthyridine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7]

Derivatives of the closely related 1,6-naphthyridine scaffold have also been investigated for various therapeutic applications. For instance, as mentioned, a complex derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine has been identified as a potent and selective inverse agonist of RORγt, a nuclear receptor that plays a key role in the differentiation of Th17 cells.[3] This suggests that the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold could be a valuable starting point for the development of modulators of this important therapeutic target, with potential applications in autoimmune diseases.

Furthermore, a review of 1,6-naphthyridin-2(1H)-ones highlights their potential as antitumor agents.[2]

Given the diverse biological activities of the naphthyridine family, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases.

Signaling Pathways

Currently, there is no specific information in the scientific literature that directly links this compound to the modulation of any particular signaling pathway. The reported activity of a derivative as a RORγt inverse agonist provides a potential, albeit indirect, link to the Th17 cell differentiation pathway.

Hypothetical RORγt Signaling Pathway Modulation

The following diagram illustrates the general mechanism by which a RORγt inverse agonist might function.

Caption: A simplified diagram showing the potential mechanism of a RORγt inverse agonist.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the peer-reviewed literature. Researchers interested in working with this compound would need to adapt and optimize general procedures reported for related naphthyridine derivatives.

Quantitative Data

There is a notable absence of publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While direct biological data is currently lacking, the established activities of the broader naphthyridine class and specific, complex derivatives suggest that this scaffold is of significant interest. Future research efforts should focus on developing and publishing a robust and scalable synthesis for the parent compound. Subsequent biological screening against a variety of targets would be crucial to elucidate its pharmacological profile and potential therapeutic applications. The development of such foundational data would be invaluable for the scientific community and could pave the way for the discovery of novel therapeutics based on this promising heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound scaffold and its derivatives, focusing on their synthesis, biological activities, and therapeutic potential. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of potent and selective modulators of various biological targets. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, inflammation, and autoimmune diseases.

Naphthyridines, also known as diazanaphthalenes, consist of six isomeric bicyclic systems containing two pyridine rings. Among these, the 1,6-naphthyridine framework has been extensively explored. The partially saturated this compound variant offers specific stereochemical features that can be exploited for targeted drug design.

Synthetic Strategies

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. Key approaches include the construction from a preformed pyridine or a preformed pyridone ring.[1]

One notable method involves the cobalt-catalyzed [2 + 2 + 2] cyclization of dialkynylnitriles, which provides an efficient route to the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[2] This methodology has been utilized for the creation of compound libraries for biological screening.[2][3]

Another significant advancement is the development of an asymmetric synthesis for the tetrahydronaphthyridine scaffold, which was crucial for producing the potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, TAK-828F.[4][5] This asymmetric approach features a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[4][5]

A general synthetic workflow for the construction of the core scaffold is outlined below.

Caption: General workflow for the synthesis of target derivatives.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities by targeting key proteins involved in disease pathogenesis.

PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. The 1,6-naphthyridin-2(1H)-one scaffold has been utilized in the design of potent PARP inhibitors. A notable example is AZD5305, a highly selective PARP1 inhibitor and trapper.[6][7] AZD5305 demonstrates potent antiproliferative effects in homologous recombination-deficient cancer cells while showing minimal effects on homologous recombination-proficient cells.[6][7][8] This selectivity for PARP1 over PARP2 is hypothesized to reduce hematological toxicity.[7][9]

Quantitative Data for PARP Inhibitors

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| AZD5305 | PARP1 | PARylation Inhibition | 3 | A549 | [8] |

| AZD5305 | - | Colony Formation | 0.25 | HCC1395 (BRCA1/2 mutant) | [9] |

| AZD5305 | - | Colony Formation | 0.25 | SNU-601 (RAD51C deficient) | [9] |

| AZD5305 | - | Colony Formation | 2.05 | SNU-668 | [9] |

| AZD5305 | - | Colony Formation | > 5 | MCF7 | [9] |

| AZD5305 | - | Colony Formation | > 5 | KATO III | [9] |

PARP1 Signaling Pathway in DNA Repair

The mechanism of action of PARP inhibitors involves trapping PARP1 at sites of single-strand DNA breaks, which leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality.

Caption: PARP1 inhibition leads to synthetic lethality in HR-deficient cells.

FGFR4 Inhibition in Hepatocellular Carcinoma

The fibroblast growth factor receptor 4 (FGFR4) signaling pathway, activated by its ligand FGF19, is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC).[10][11][12] Consequently, FGFR4 has emerged as a promising therapeutic target. Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been designed as potent and selective FGFR4 inhibitors.[7][13] The representative compound A34 from one study demonstrated significant anti-proliferative activity in FGFR4-dependent HCC cell lines and in vivo efficacy in a xenograft model.[13]

FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 and its co-receptor β-Klotho leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.

Caption: The FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.

CDK5 Inhibition in Kidney Disease

Cyclin-dependent kinase 5 (CDK5) plays a crucial role in the pathophysiology of various diseases, including kidney disorders. In diabetic nephropathy, CDK5 has been implicated in promoting renal tubulointerstitial fibrosis.[14][15] Inhibition of CDK5 has been shown to ameliorate these effects. The 1,6-naphthyridine scaffold has been investigated for the development of CDK5 inhibitors for the treatment of kidney diseases.

CDK5 Signaling in Renal Fibrosis

In the context of diabetic nephropathy, high glucose levels can lead to the upregulation of CDK5 and its activator p35. This complex can then activate the ERK1/2 and PPARγ pathways, leading to epithelial-to-mesenchymal transition (EMT) and subsequent fibrosis.

Caption: CDK5-mediated signaling leading to renal fibrosis.

Hsp90 Inhibition in Cancer

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[16] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[16][17] 1,6-Naphthyridin-2(1H)-one derivatives have been designed as Hsp90 inhibitors, showing anti-proliferative properties in breast cancer cell lines.[17]

RORγt Modulation in Autoimmune Diseases

Retinoid-related orphan receptor γt (RORγt) is a key transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[18] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was successfully utilized in the development of TAK-828F, a potent RORγt inverse agonist.[4]

Experimental Protocols

General Synthesis of a this compound Derivative

The following is a representative, generalized protocol based on common synthetic strategies.[1][19] Specific reaction conditions will vary depending on the desired substituents.

-

Step 1: Formation of a Pyridone Intermediate. A substituted aminopyridine is reacted with a suitable three-carbon building block (e.g., a malonic acid derivative) in the presence of a base (e.g., piperidine) in a high-boiling solvent like ethanol. The reaction mixture is heated to reflux for several hours.

-

Step 2: Cyclization to form the Naphthyridinone Core. The intermediate from Step 1 is then subjected to a cyclization reaction. This can be achieved by treatment with a dehydrating agent or by thermal means to form the second ring of the naphthyridinone system.

-

Step 3: Reduction of the Pyridine Ring. The resulting 1,6-naphthyridin-2(1H)-one is then reduced to the 5,6,7,8-tetrahydro derivative. This can be accomplished using catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent such as sodium borohydride in a suitable solvent.

-

Step 4: Derivatization. The tetrahydro-1,6-naphthyridin-2(1H)-one scaffold can be further functionalized at various positions (e.g., N1, C7) through standard chemical transformations such as alkylation, acylation, or cross-coupling reactions to generate a library of derivatives.

-

Purification and Characterization. The final products are purified by column chromatography or recrystallization and characterized by standard analytical techniques (NMR, MS, HPLC).

Western Blotting for Hsp90 Client Protein Degradation

This protocol is used to assess the ability of a test compound to induce the degradation of Hsp90 client proteins.[20]

-

Cell Culture and Treatment. Plate cancer cells (e.g., MCF-7, MDA-MB-468) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., a 1,6-naphthyridin-2(1H)-one derivative) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification. Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting. Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the client proteins is normalized to the loading control to determine the extent of degradation.

Experimental Workflow for Hsp90 Client Protein Degradation Assay

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Discovery of Novel RORγt Inverse Agonists: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Therapeutic Strategies Targeting the Master Regulator of Th17 Cells

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, including interleukin-17 (IL-17), which are central to the pathophysiology of conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of novel RORγt inverse agonists, detailing the underlying signaling pathways, key experimental protocols, and quantitative data for promising compounds.

The RORγt Signaling Pathway: A Central Node in Inflammation

RORγt, a ligand-dependent transcription factor, is predominantly expressed in immune cells and is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage.[4][5][6] The signaling cascade is initiated by the cytokines TGF-β and IL-6, which trigger the expression of RORγt.[6] Subsequently, in concert with other transcription factors like STAT3, IRF4, and BATF, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) located in the promoter regions of target genes.[5] This binding event initiates the transcription of a suite of pro-inflammatory molecules, most notably IL-17A and IL-17F, as well as the IL-23 receptor (IL-23R), which is crucial for the maintenance and expansion of the Th17 cell population.[3][6]

Inverse agonists of RORγt are small molecules that bind to the ligand-binding domain of the receptor. This binding induces a conformational change that actively represses the basal transcriptional activity of RORγt, effectively silencing the expression of Th17 signature genes and mitigating the inflammatory cascade.[7][8]

Key Experimental Assays for the Discovery and Characterization of RORγt Inverse Agonists

A variety of robust in vitro assays are employed to identify and characterize novel RORγt inverse agonists. These assays are designed to measure the direct binding of compounds to the receptor, their ability to modulate co-regulator interactions, and their functional impact on Th17 cell differentiation and cytokine production.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a powerful tool for quantifying the interaction between RORγt and its co-regulators in a high-throughput format. These assays measure the ability of a test compound to either promote the dissociation of a co-activator peptide or enhance the binding of a co-repressor peptide to the RORγt ligand-binding domain (LBD).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Tetrahydronaphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture, combining a saturated piperidine ring with an aromatic pyridine ring, imparts favorable physicochemical and pharmacological properties. This guide provides a comprehensive overview of the tetrahydronaphthyridine core, including its synthesis, biological activities, and its role in the development of novel therapeutics. We will delve into detailed experimental protocols, quantitative biological data, and visualize key signaling pathways and experimental workflows to provide a practical resource for researchers in drug discovery and development.

The Medicinal Chemistry Significance of the Tetrahydronaphthyridine Scaffold

Tetrahydronaphthyridine isomers, including the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-isomers, offer a versatile platform for the design of small molecule modulators of various biological targets. The presence of a basic nitrogen atom in the piperidine ring and the tunable electronics of the pyridine ring allow for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Compounds incorporating the tetrahydronaphthyridine core have demonstrated a broad spectrum of biological activities, including antagonism of G-protein coupled receptors (GPCRs) such as CXCR4 and MC4R, and inhibition of various enzymes. The rigidified framework of the tetrahydronaphthyridine scaffold can lead to higher binding affinities and improved selectivity compared to more flexible acyclic analogues.

Synthesis of Tetrahydronaphthyridine Isomers

A variety of synthetic strategies have been developed to access the different tetrahydronaphthyridine isomers. These methods often involve the construction of one of the heterocyclic rings onto a pre-existing pyridine or piperidine precursor.

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine

One common approach to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves a Pictet-Spengler type reaction.[1]

Experimental Protocol: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative [1]

-

Step 1: Formation of the Pyridinylethylamine Precursor: A substituted 2-methylpyridine is first functionalized at the methyl group, for example, through metalation followed by reaction with an electrophile like paraformaldehyde. Subsequent conversion of the resulting alcohol to an amine provides the key pyridinylethylamine intermediate.

-

Step 2: Pictet-Spengler Cyclization: The pyridinylethylamine is then reacted with an aldehyde or ketone equivalent, such as ethyl glyoxylate, under acidic conditions. This promotes an intramolecular electrophilic substitution on the pyridine ring, leading to the formation of the tetrahydronaphthyridine core.

-

Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine

The 1,2,3,4-tetrahydro-1,8-naphthyridine core can be synthesized through methods such as the partial reduction of the corresponding 1,8-naphthyridine.

Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydro-1,8-naphthyridine Derivative

-

Step 1: Synthesis of the 1,8-Naphthyridine Precursor: A substituted 1,8-naphthyridine can be prepared via various methods, such as the Friedländer annulation of a 2-aminonicotinaldehyde with a ketone.

-

Step 2: Catalytic Hydrogenation: The 1,8-naphthyridine is subjected to catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and reaction time) are optimized to achieve selective reduction of one of the pyridine rings.

-

Step 3: Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The resulting crude product is then purified by crystallization or column chromatography.

Synthesis of Other Isomers

Various synthetic routes have been reported for other tetrahydronaphthyridine isomers. For instance, 1,2,3,4-tetrahydro-1,5-naphthyridines can be prepared via intramolecular Diels-Alder reactions. The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine has also been described, offering a conformationally-restricted analogue of 2-(3-pyridyl)ethylamine.[2]

Biological Activity and Therapeutic Targets

The tetrahydronaphthyridine scaffold has been successfully employed to develop potent and selective modulators for a range of biological targets, with a particular focus on GPCRs.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a crucial role in cell migration, hematopoiesis, and inflammation. It is also implicated in the metastasis of several cancers and in HIV entry into host cells. Several tetrahydronaphthyridine-based compounds have been developed as potent CXCR4 antagonists.

CXCR4 Signaling Pathway

Upon binding of its endogenous ligand, CXCL12 (also known as SDF-1α), CXCR4 activates multiple downstream signaling pathways. This includes the activation of Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events ultimately lead to cellular responses such as chemotaxis, proliferation, and survival.

Caption: CXCR4 signaling pathway and its antagonism by tetrahydronaphthyridine derivatives.

Experimental Protocol: CXCR4 Receptor Binding Assay [3][4]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CXCR4 receptor.

-

Cell Culture: Use a cell line that endogenously or recombinantly expresses the CXCR4 receptor (e.g., Jurkat cells or transfected HEK293 cells).

-

Compound Preparation: Prepare a serial dilution of the tetrahydronaphthyridine test compound.

-

Assay Setup: In a 96-well plate, add the cells, a fixed concentration of a fluorescently labeled CXCL12 ligand, and the various concentrations of the test compound. Include controls with no test compound (total binding) and with an excess of unlabeled CXCL12 (non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Detection: Measure the fluorescence signal in each well using a suitable plate reader.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

MC4R Antagonism

The melanocortin-4 receptor (MC4R) is a GPCR primarily expressed in the brain that plays a critical role in regulating energy homeostasis and food intake. Dysregulation of MC4R signaling is associated with obesity. Tetrahydronaphthyridine derivatives have been investigated as MC4R antagonists.

MC4R Signaling Pathway

MC4R is activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). This activation leads to the coupling of Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.

Caption: MC4R signaling pathway and its antagonism by tetrahydronaphthyridine derivatives.

Quantitative Data of Tetrahydronaphthyridine Derivatives

The following tables summarize key quantitative data for representative tetrahydronaphthyridine derivatives from the literature.

Table 1: Biological Activity of Tetrahydronaphthyridine Derivatives

| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Compound 30 | CXCR4 | HIV-1 Entry Inhibition | 7 | - | [5] |

| Compound 30 | CXCR4 | Antagonist Activity | 24 | - | [5] |

| AMD11070 | CXCR4 | Antagonist Activity | - | 1.2 | [5] |

| PF-07258669 | MC4R | Antagonist Activity | - | - | |

| TAK-828F | RORγt | Inverse Agonist Activity | - | - | [6] |

Table 2: Physicochemical and Pharmacokinetic Properties of a Tetrahydronaphthyridine Derivative (Compound 30) [5]

| Property | Value |

| PAMPA Permeability (nm/s) | 309 |

| CYP2D6 Inhibition (IC50, µM) | >50 |

| hERG Inhibition (IC50, µM) | >30 |

| Mouse Oral Bioavailability (%) | 27 |

Drug Discovery Workflow for Tetrahydronaphthyridine-Based Therapeutics

The discovery and development of a drug candidate based on the tetrahydronaphthyridine scaffold typically follows a multi-stage workflow, from initial hit identification to lead optimization and preclinical evaluation.

Caption: A typical drug discovery workflow for tetrahydronaphthyridine-based therapeutics.

Experimental Protocol: In Vitro Metabolic Stability Assay [7][8][9][10]

This protocol assesses the susceptibility of a test compound to metabolism by liver enzymes.

-

Materials: Liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, and a positive control compound with known metabolic instability.

-

Compound Incubation: In a 96-well plate, incubate the test compound (at a fixed concentration, e.g., 1 µM) with the liver microsomes and the NADPH regenerating system at 37°C.

-

Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Conclusion

The tetrahydronaphthyridine core represents a highly valuable and versatile scaffold in medicinal chemistry. Its favorable structural and physicochemical properties have enabled the development of potent and selective modulators of challenging drug targets. The synthetic methodologies outlined, coupled with the detailed protocols for biological evaluation, provide a solid foundation for researchers to explore this privileged scaffold further. The continued investigation of the vast chemical space accessible from the various tetrahydronaphthyridine isomers holds great promise for the discovery of novel therapeutics to address a wide range of diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mercell.com [mercell.com]

- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a foundational synthetic route to 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is presented as a two-stage process: the construction of the unsaturated 1,6-naphthyridin-2(1H)-one core, followed by its catalytic hydrogenation to the target saturated compound. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a research and development setting.

Overview of the Synthetic Strategy

The initial synthesis of this compound is most effectively approached through a two-step sequence. The first step involves the construction of the aromatic precursor, 1,6-naphthyridin-2(1H)-one, via a condensation reaction. A plausible and historically relevant method for this is the reaction of a suitably functionalized pyridine derivative, such as 4-amino-3-pyridinecarboxaldehyde, with an active methylene compound like diethyl malonate.

The second step is the reduction of the newly formed pyridine ring within the bicyclic system. Catalytic hydrogenation is a robust and widely employed method for the saturation of N-heterocyclic aromatic compounds and is the chosen method for this synthesis. This approach offers a reliable pathway to the target molecule from readily accessible starting materials.

Experimental Protocols

Step 1: Synthesis of 1,6-Naphthyridin-2(1H)-one

This procedure outlines the synthesis of the unsaturated precursor, 1,6-naphthyridin-2(1H)-one, through the condensation of 4-amino-3-pyridinecarboxaldehyde with diethyl malonate.

Materials:

-

4-Amino-3-pyridinecarboxaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol, absolute

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-3-pyridinecarboxaldehyde (1.0 eq) and absolute ethanol.

-

To this solution, add diethyl malonate (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound

This procedure details the catalytic hydrogenation of 1,6-naphthyridin-2(1H)-one to the target compound.

Materials:

-

1,6-Naphthyridin-2(1H)-one

-

Platinum(IV) oxide (PtO₂) or 10% Palladium on carbon (Pd/C)

-

Glacial acetic acid or ethanol

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Hydrogen gas source

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Sodium bicarbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a high-pressure reaction vessel, dissolve 1,6-naphthyridin-2(1H)-one (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Carefully add the hydrogenation catalyst (PtO₂ or 10% Pd/C, 5-10 mol%).

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

If acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Reactants and Reagents for the Synthesis of 1,6-Naphthyridin-2(1H)-one

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 4-Amino-3-pyridinecarboxaldehyde | C₆H₆N₂O | 122.13 | 1.0 |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.2 |

| Piperidine | C₅H₁₁N | 85.15 | 0.1 |

Table 2: Reaction Conditions and Expected Yield for the Synthesis of this compound

| Parameter | Condition |

| Step 1: Condensation | |

| Solvent | Ethanol |

| Catalyst | Piperidine |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% |

| Step 2: Hydrogenation | |

| Catalyst | PtO₂ or 10% Pd/C |

| Solvent | Acetic Acid or Ethanol |

| Hydrogen Pressure | 3-5 bar |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 12-48 hours |

| Expected Yield | 80-95% |

Conclusion

This technical guide provides a comprehensive and practical framework for the initial synthesis of this compound. The described two-step process, involving a condensation reaction to form the aromatic core followed by catalytic hydrogenation, represents a reliable and accessible method for obtaining this valuable heterocyclic scaffold. The detailed experimental protocols and tabulated data are intended to support researchers and drug development professionals in the successful implementation of this synthesis in their laboratories. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

Technical Guide: Spectroscopic and Synthetic Overview of the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This guide provides an in-depth look at the spectroscopic characterization and synthetic strategies relevant to this heterocyclic system, with a focus on the lactam derivative, 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. Due to the absence of specific data for the parent compound, we will present data for a representative analogue and outline a general synthetic methodology.

Spectroscopic Data of a Representative Analogue

While specific data for this compound is unavailable, the following tables summarize the spectroscopic data for a related derivative, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide. This data provides insight into the characteristic spectral features of this class of compounds.

Table 1: ¹H NMR Data for (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.59 | d | 8.5 | 1H | Ar-H |

| 7.52 | bs | - | 1H | CONH₂ |

| 7.19 | bs | - | 1H | CONH₂ |

| 6.60 | d | 8.5 | 1H | Ar-H |

| 4.29 | s | - | 1H | CH |

| 3.79 | s | - | 3H | OCH₃ |

| 3.03–3.12 | m | - | 1H | CH₂ |

| 2.83–2.97 | m | - | 2H | CH₂ |

| 2.58–2.75 | m | - | 2H | CH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide

| Chemical Shift (δ) ppm | Assignment |

| 174.8 | C=O |

| 162.0 | C |

| 152.9 | C |

| 138.7 | C |

| 123.2 | C |

| 108.1 | C |

| 58.6 | CH |

| 53.3 | OCH₃ |

| 41.0 | CH₂ |

| 32.6 | CH₂ |

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data for (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide

| Ion | Calculated m/z | Found m/z |

| [M + H]⁺ | 208.1062 | 208.1081 |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, based on common synthetic strategies reported in the literature. This protocol is intended as a general guide and may require optimization for specific target molecules.

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

A common route to the 5,6,7,8-tetrahydro-1,6-naphthyridine core involves a Pictet-Spengler type cyclization.

Step 1: Synthesis of a Pyridinylethylamine Precursor A suitably substituted 2-methylpyridine derivative is first functionalized. For instance, metalation of 2-methoxy-6-methylpyridine followed by reaction with paraformaldehyde can introduce a hydroxymethyl group. This is then converted to an amine, for example, via a Mitsunobu reaction followed by deprotection.

Step 2: Pictet-Spengler Cyclization The resulting pyridinylethylamine is then reacted with a glyoxylate derivative (e.g., ethyl glyoxylate) in a Pictet-Spengler reaction to form the tetrahydronaphthyridine ring system. This reaction is typically carried out in a suitable solvent such as ethanol and may be acid-catalyzed.

Step 3: Further Functionalization and Deprotection The ester group from the glyoxylate can be hydrolyzed to a carboxylic acid. Other functional groups on the pyridine ring may be introduced or modified as needed. Protective groups, such as a Boc group on the secondary amine of the newly formed ring, may be employed and subsequently removed.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, and liquid samples as a thin film between NaCl plates. Characteristic absorption bands for functional groups (e.g., C=O, N-H) are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for its synthesis and characterization.

Caption: Chemical structure of this compound.

Caption: Generalized experimental workflow for the synthesis and characterization.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure prevalent in medicinal chemistry, forming the core of various therapeutic agents. Its rigid, three-dimensional architecture makes it an attractive framework for the development of novel drugs. This document provides detailed protocols for the first reported asymmetric synthesis of this key scaffold, enabling enantioselective control of the stereocenter at the C4a position. The featured methodology, developed in the context of synthesizing the potent RORγt inverse agonist TAK-828F, utilizes a ruthenium-catalyzed enantioselective transfer hydrogenation as the key stereochemistry-determining step.[1] This approach offers high yields and excellent enantioselectivity, avoiding chromatographic purification and making it suitable for large-scale synthesis.[1]

Introduction

Naphthyridines, and their partially saturated derivatives, represent a class of nitrogen-containing heterocyclic compounds of significant interest in drug discovery.[2] The this compound core, in particular, is a key structural motif in pharmacologically active molecules. One such prominent example is TAK-828F, a potent and selective inverse agonist of the Retinoid-related orphan receptor γt (RORγt).[1] RORγt is a critical transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1]

Prior to the development of the methodology detailed herein, the synthesis of chiral tetrahydronaphthyridines was underdeveloped, with no enantioselective methods reported.[1][3] Earlier approaches often relied on non-enantioselective Pictet-Spengler type cyclizations, which are generally not effective for inactivated pyridine rings, followed by chiral resolution to separate the enantiomers.[1][3] The advent of a direct asymmetric synthesis marks a significant advancement, providing efficient access to enantiomerically pure building blocks for drug development.

Overview of the Asymmetric Synthetic Pathway

The asymmetric synthesis establishes the crucial chiral center via an enantioselective reduction of a dihydronaphthyridine intermediate. The overall strategy involves three key transformations:

-

Heck-type Vinylation: An atom-economical reaction to introduce a vinyl group onto the pyridine ring.[1]

-

Ammonia-mediated Cyclization: An unprecedented one-pot hydroamination and cyclization to form the dihydronaphthyridine core.[1]

-

Enantioselective Transfer Hydrogenation: A Ruthenium-catalyzed reduction of the C=N bond to set the stereocenter with high enantioselectivity.[1]

Caption: Overall workflow of the asymmetric synthesis.

Quantitative Data Summary

The following tables summarize the yields and enantioselectivity achieved in the key steps of the synthesis.

Table 1: Synthesis of Key Intermediates

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Heck-type Vinylation | Pyridinyl-2-oxoacetamide (23) | 3-Acyl-2-vinylpyridine (19) | Ethylene, Pd(OAc)₂, P(Cy)₃, Et₃N, DMA, 100 °C | 74% |

| Ammonia-mediated Cyclization | 3-Acyl-2-vinylpyridine (19) | Dihydronaphthyridine (17) | NH₃ (7 M in MeOH), MeOH, 60 °C | 60% |

Table 2: Enantioselective Transfer Hydrogenation

| Catalyst Precursor | Ligand | Substrate:Catalyst Ratio | Conditions | Yield (%) | ee (%) |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | 200:1 | HCOOH/Et₃N, CH₂Cl₂, 40 °C, 24 h | 89% | >99.9% |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Acyl-2-vinylpyridine (19)

This protocol details the Heck-type vinylation of the chloropyridine precursor.

Caption: Experimental workflow for Protocol 1.

Procedure:

-

To a pressure-resistant vessel, add pyridinyl-2-oxoacetamide (23) (1.0 equiv), triethylamine (2.0 equiv), tricyclohexylphosphine (0.02 equiv), and palladium(II) acetate (0.01 equiv).

-

Add N,N-dimethylacetamide (DMA) as the solvent.

-

Seal the vessel and purge thoroughly with nitrogen gas.

-

Pressurize the vessel with ethylene gas to 0.4 MPa.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the resulting solid by filtration, wash sequentially with water and ethanol.

-

Dry the solid under vacuum to afford 3-acyl-2-vinylpyridine (19) as a solid (74% yield).[3]

Protocol 2: Synthesis of Dihydronaphthyridine (17)

This protocol describes the one-pot ammonia-mediated hydroamination and cyclization.

Procedure:

-

To a sealed tube, add 3-acyl-2-vinylpyridine (19) (1.0 equiv).

-

Add a 7 M solution of ammonia in methanol.

-

Seal the tube and heat the mixture to 60 °C.

-

Maintain stirring at this temperature for 24 hours.

-

Cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude dihydronaphthyridine (17) is obtained and can be used in the next step without further purification (approx. 60% yield as determined by ¹H NMR).[3]

Protocol 3: Asymmetric Transfer Hydrogenation of Dihydronaphthyridine (17)

This is the key protocol for establishing the chiral center.

Caption: Experimental workflow for the key chiral step.

Procedure:

-

In a reaction flask under a nitrogen atmosphere, prepare the catalyst by stirring [RuCl₂(p-cymene)]₂ (0.0025 equiv) and (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.005 equiv) in dichloromethane (CH₂Cl₂) for 30 minutes.

-

Add a solution of the crude dihydronaphthyridine (17) (1.0 equiv) in CH₂Cl₂ to the catalyst mixture.

-

Add the formic acid/triethylamine azeotrope (HCOOH/Et₃N, 5:2 molar ratio) as the hydrogen source (5.0 equiv based on formic acid).

-

Heat the reaction mixture to 40 °C and stir for 24 hours.

-

Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid is the enantiomerically pure this compound derivative (16) (89% yield, >99.9% ee).[1][3] The product can often be used without chromatographic purification.[1]

Conclusion

The described methodology provides a robust and highly efficient pathway for the asymmetric synthesis of this compound. The key ruthenium-catalyzed enantioselective transfer hydrogenation delivers the target compound with excellent enantiopurity and in high yield. This process is scalable and avoids cumbersome purification steps, making it a valuable tool for medicinal chemists and drug development professionals requiring access to this important chiral scaffold for the synthesis of novel therapeutics.[1]

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Tetrahydronaphthyridines via a Modified Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydronaphthyridines, a crucial scaffold in medicinal chemistry. Due to the electron-deficient nature of the pyridine ring, the classical acid-catalyzed Pictet-Spengler reaction is generally not effective for the synthesis of tetrahydronaphthyridines. This document focuses on a robust, radical-mediated variation of the Pictet-Spengler reaction, which overcomes this limitation. Additionally, an alternative automated continuous flow synthesis is presented for comparison and to provide a broader methodological context.

Radical-Mediated Pictet-Spengler Reaction for Tetrahydronaphthyridine Synthesis

The synthesis of α-substituted tetrahydronaphthyridines can be achieved through a formal radical-mediated Pictet-Spengler reaction. This method utilizes specialized "HARP" (Halogen Amine Radical Protocol) reagents in combination with aldehydes.[1][2][3][4] This approach is advantageous as it allows for the predictable formation of these valuable heterocyclic compounds, which would not be accessible through traditional polar reaction pathways.[1][3]

General Reaction Scheme

The overall transformation involves a two-step, one-pot procedure: the formation of an imine from a HARP reagent and an aldehyde, followed by a radical cyclization to yield the tetrahydronaphthyridine product.

Caption: General workflow for the radical-mediated Pictet-Spengler reaction.

Experimental Protocol: General Procedure

Step 1: Imine Formation

-

To a solution of the HARP reagent (1.0 equiv) in tetrahydrofuran (THF, 0.7 M), add polymer-bound triphenylphosphine (2.0 equiv).

-

Heat the reaction mixture to 55 °C for 2 hours.

-

Add a solution of the corresponding aldehyde (0.95–1.0 equiv) in THF.

-

Stir the resulting mixture at 55 °C overnight.

-

After the reaction is complete, filter off the resin beads and remove the solvent under reduced pressure to obtain the crude imine intermediate, which is used in the next step without further purification.

Step 2: Radical Cyclization

-

To a round-bottom flask containing the crude imine (1.0 equiv), add azobisisobutyronitrile (AIBN, 0.2 equiv, recrystallized from methanol) and tris(trimethylsilyl)silane ((TMS)₃SiH, 1.5–2.0 equiv).

-

Evacuate the flask and backfill with nitrogen (repeat this process twice).

-

Add degassed toluene (0.05 M) and swirl the flask to homogenize the solution.

-

Heat the reaction mixture to 100 °C for 2–18 hours, monitoring the progress by an appropriate analytical method (e.g., NMR).

-

Upon completion, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Substrate Scope and Yields

The radical-mediated Pictet-Spengler reaction is compatible with a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The following table summarizes the yields obtained for a range of substrates.[3]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-Trifluoromethylbenzaldehyde | 8-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 61 |

| 2 | 4-Chlorobenzaldehyde | 8-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 100 |

| 3 | 4-Methoxybenzaldehyde | 8-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 67 |

| 4 | 2-Naphthaldehyde | 8-(Naphthalen-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 47 |

| 5 | 3-Thiophenecarboxaldehyde | 8-(Thiophen-3-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 36 |

| 6 | 2-Pyridinecarboxaldehyde | 8-(Pyridin-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 47 |

| 7 | Cyclohexanecarboxaldehyde | 8-Cyclohexyl-5,6,7,8-tetrahydro-1,7-naphthyridine | 32 |

| 8 | Pivalaldehyde | 8-(tert-Butyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 32 |

| 9 | Cinnamaldehyde | - | 0 |

| 10 | Ethyl 2-oxoacetate | - | <10 |

Note: The reaction shows good tolerance for various functional groups. However, certain substrates like cinnamaldehyde and ethyl 2-oxoacetate give no or low conversions to the desired products under these conditions.[3]

Alternative Methodology: Automated Continuous Flow Synthesis

An alternative and modern approach to α-alkylated and spirocyclic tetrahydronaphthyridines involves an automated, continuous flow synthesis.[1] This methodology is based on a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular N-arylation via SNAr.[1] This method is particularly advantageous for library synthesis and process scalability.

Logical Workflow

The automated synthesis follows a sequential two-step process within a continuous flow reactor system.

Caption: Logical workflow for the automated continuous flow synthesis.

Experimental Protocol: Representative Procedure

-

Prepare three reagent feed solutions:

-

Feed A: 2-Fluoro-3-vinylpyridine (1.0 equiv) and a photocatalyst (e.g., 3DPA2FBN, 1 mol%) in anhydrous DMF.

-

Feed B: A primary amine (e.g., cyclohexylamine, 1.0 equiv) and NaN₃ (20 mol%) in anhydrous DMF.

-

Feed C: Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous DMF.

-

-

The reagent feeds are pumped into a continuous flow reactor system. The first stage involves a photoreactor for the HAA step.

-

The output from the photoreactor is then directed to a high-temperature tube reactor (e.g., 180 °C) for the intramolecular SNAr N-arylation.

-

The steady-state mixture is collected and concentrated in vacuo to yield the crude tetrahydronaphthyridine product, which is then purified by standard methods.

Data Summary